Halometasone

Catalog No.
S529744
CAS No.
50629-82-8
M.F
C22H27ClF2O5
M. Wt
444.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halometasone

CAS Number

50629-82-8

Product Name

Halometasone

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H27ClF2O5

Molecular Weight

444.9 g/mol

InChI

InChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3/t10-,11+,12+,15+,17+,19+,20+,21+,22+/m1/s1

InChI Key

GGXMRPUKBWXVHE-MIHLVHIWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-chloro-6alpha, 9-difluoro-11beta, 17,21-trihydroxy-16alpha-methylpregna-1,4-dien-3,20-dione, C 48,401-Ba, C-48,401-Ba, halometasone, halometasone monohydrate, Sicorten

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl)F

The exact mass of the compound Halometasone is 444.1515 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents - Supplementary Records. It belongs to the ontological category of 21-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Halometasone is a potent (Group III) synthetic tri-halogenated corticosteroid featuring a unique 2-chloro, 6-alpha-fluoro, and 9-alpha-fluoro substitution pattern. In pharmaceutical procurement and formulation development, this active pharmaceutical ingredient (API) is primarily selected for its pronounced anti-inflammatory, antiexudative, and antipruritic properties in topical dermatological therapies. Unlike many traditional corticosteroids, Halometasone achieves high target-site efficacy while maintaining an exceptionally low rate of transcutaneous systemic absorption, making it a premium choice for manufacturers developing treatments for chronic eczematous dermatoses and psoriasis where long-term safety is a critical commercial differentiator [1].

Substituting Halometasone with non-halogenated or mono-halogenated analogs, such as hydrocortisone or basic betamethasone, fails to deliver the required clinical potency for severe inflammatory skin conditions[1]. Conversely, utilizing ultra-potent alternatives like clobetasol propionate introduces significant risks of skin atrophy and systemic suppression, limiting their viability for long-term commercial formulations. Furthermore, from a manufacturing perspective, Halometasone cannot be treated as a generic drop-in replacement during emulsion processing. Its specific thermal degradation profile requires precise process control—specifically, incorporation into emulsion bases at 50–55 °C rather than standard 80 °C high-temperature mixing—meaning that generic substitution without process adaptation leads to complex catabolite formation, reduced API yield, and compromised shelf-life [2].

Clinical Efficacy Superiority Over Betamethasone Dipropionate

In multicenter controlled trials evaluating topical formulations for acute eczematous dermatoses, Halometasone demonstrated a statistically significant advantage in therapeutic outcomes compared to a widely used benchmark, betamethasone dipropionate. When formulated as a 0.05% cream, Halometasone achieved a higher rate of positive clinical responses without increasing the incidence of systemic adverse effects[1].

Evidence DimensionTherapeutic success rate (Good to very good clinical results)
Target Compound Data93% success rate (Halometasone 0.05% cream)
Comparator Or Baseline84% success rate (Betamethasone dipropionate 0.05% cream)
Quantified Difference9% absolute increase in therapeutic success
ConditionsMulticenter controlled clinical trial involving 208 patients with acute eczematous dermatoses

Procurement teams and formulators can justify the selection of Halometasone over betamethasone based on its superior clinical efficacy profile, directly enhancing the market competitiveness of the final drug product.

Validated Co-Formulation Stability with Antimicrobial Agents

A critical procurement factor for dermatological APIs is their chemical stability when combined with secondary active ingredients. Halometasone exhibits excellent compatibility with antimicrobials like fusidic acid. Validated stability-indicating RP-HPLC methods confirm that Halometasone can be simultaneously quantified alongside fusidic acid and paraben preservatives without interference from degradation products, even under forced degradation conditions [1].

Evidence DimensionChromatographic resolution and stability in co-formulation
Target Compound DataComplete baseline separation and stable quantification in the presence of fusidic acid
Comparator Or BaselineStandard unoptimized API mixtures exhibiting overlapping degradation peaks
Quantified DifferenceBaseline resolution achieved with 0% interference from known/unknown degradants
ConditionsRP-HPLC using an Agilent Zorbax CN column, gradient elution at 240 nm, pH 2.5 mobile phase

This validated stability ensures that Halometasone is an optimal precursor for high-value combination therapies, reducing R&D formulation timelines and regulatory friction.

Thermal Processability and Degradation Control in Emulsion Manufacturing

Halometasone API is sensitive to alkaline conditions and high temperatures, which can lead to rapid oxidation and complex catabolite formation during standard cream manufacturing. However, optimized industrial processes demonstrate that by dissolving Halometasone in propylene glycol and incorporating it into the emulsion at a controlled 50–55 °C, degradation is effectively halted, ensuring maximum API retention and product safety [1].

Evidence DimensionAPI degradation during the emulsification process
Target Compound DataHigh API yield and stability when incorporated at 50–55 °C
Comparator Or BaselineRapid degradation and complex catabolite generation at standard 80–85 °C mixing
Quantified DifferencePrevention of high-temperature catabolite formation, preserving API integrity
ConditionsIndustrial cream preparation utilizing propylene glycol as a solvent

Understanding this specific thermal behavior allows manufacturers to adapt their procurement and process engineering strategies, ensuring high-yield, reproducible commercial-scale production.

Manufacturing of High-Potency, Low-Atrophy Dermatological Creams

Driven by its superior 93% clinical success rate compared to betamethasone dipropionate, Halometasone is the API of choice for formulating premium topical treatments for chronic psoriasis and eczematous dermatoses where long-term safety (lack of skin atrophy) is paramount [1].

Development of Combination Antimicrobial-Corticosteroid Therapies

Because of its validated chromatographic stability and lack of cross-reactivity with fusidic acid, Halometasone is highly suitable for procurement by formulators developing dual-action creams for infected dermatoses[2].

Analytical Reference Standards for Quality Control

Halometasone's specific degradation pathways under thermal and alkaline stress make high-purity Halometasone reference standards essential for analytical laboratories conducting forced degradation studies and routine batch-release testing of complex topical formulations [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

444.1515080 Da

Monoisotopic Mass

444.1515080 Da

Heavy Atom Count

30

LogP

2.58 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J69Z9UU41Z

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Glucocorticoids

ATC Code

D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07A - Corticosteroids, plain
D07AC - Corticosteroids, potent (group iii)
D07AC12 - Halometasone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

50629-82-8

Wikipedia

Halometasone

Dates

Last modified: 08-15-2023
1: Maiti R, Sirka CS, Shaju N, Hota D. Halometasone monohydrate (0.05%) in occupational contact dermatitis. Indian J Pharmacol. 2016 Mar-Apr;48(2):128-33. doi: 10.4103/0253-7613.178823. PubMed PMID: 27127314; PubMed Central PMCID: PMC4825427.
2: The Execare Working Group. Halometasone 0.05% cream in eczematous dermatoses. J Clin Aesthet Dermatol. 2013 Nov;6(11):39-44. PubMed PMID: 24307924; PubMed Central PMCID: PMC3848651.
3: Li Y, Xu W, Li L. Efficacy and Safety of Halometasone Cream to Treat Chronic Generalized Eczema and the Effects of Halometasone Cream on Serum Cortisol Levels. Biomed Res Int. 2017;2017:3265024. doi: 10.1155/2017/3265024. Epub 2017 Nov 9. PubMed PMID: 29250537; PubMed Central PMCID: PMC5700510.
4: Gao L, Qian L, Wang L, Li K, Yin R, Wang Y, Kang H, Song W, Wang G. Topical Halometasone Reduces Acute Adverse Effects Induced by Pulsed Dye Laser for Treatment of Port Wine Stain Birthmarks. J Lasers Med Sci. 2018 Winter;9(1):19-22. doi: 10.15171/jlms.2018.05. Epub 2017 Dec 26. PubMed PMID: 29399306; PubMed Central PMCID: PMC5775950.
5: Jerajani HR, Kumar AS, Kuruvila M, Nataraja HV, Philip M, Pratap DV, Sumathy TK, Krishnankutty B, Dhawan S, Thomas D. Efficacy and safety of topical halometasone in eczematous dermatoses in Indian population: an open label, noncomparative study. Indian J Dermatol. 2011 Nov;56(6):652-6. doi: 10.4103/0019-5154.91822. PubMed PMID: 22345764; PubMed Central PMCID: PMC3276890.
6: Herz G, Yawalkar SJ, Weirich EG. Evaluation of halometasone ointment in the treatment of paediatric patients with chronic eczematous dermatoses. J Int Med Res. 1983;11 Suppl 1:21-5. PubMed PMID: 6339288.
7: Pratap DV, Philip M, Rao NT, Jerajani HR, Kumar SA, Kuruvila M, Moodahadu LS, Dhawan S. Evaluation of Efficacy, Safety, and Tolerability of Fixed Dose Combination (FDC) of Halometasone 0.05% and Fusidic Acid 2% W/W Topical Cream Versus FDC of Betamethasone Valerate 0.12% and Neomycin Sulphate 0.5% W/W Topical Cream in the Treatment of Infected Eczematous Dermatosis in Indian Subjects: A Randomized Open-Label Comparative Phase III Multi-Centric Trial. Indian J Dermatol. 2013 Mar;58(2):117-23. doi: 10.4103/0019-5154.108041. PubMed PMID: 23716800; PubMed Central PMCID: PMC3657210.
8: Goswami N, Gupta VR, Jogia HA. Development and Validation of a Novel Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Halometasone, Fusidic Acid, Methylparaben, and Propylparaben in Topical Pharmaceutical Formulation. Sci Pharm. 2013 Apr-Jun;81(2):505-18. doi: 10.3797/scipharm.1301-21. Epub 2013 Feb 25. PubMed PMID: 23833716; PubMed Central PMCID: PMC3700078.
9: Yawalkar SJ, Macarol V, Montanari C. An overview of international clinical trials with halometasone cream. J Int Med Res. 1983;11 Suppl 1:1-7. PubMed PMID: 6339286.
10: Maeder E, Schindléry C, Macarol V, Schoenenberger PM. A comparative multicentre trial of halometasone/triclosan cream and diflucortolone valerate/chlorquinaldol cream in the treatment of acute dermatomycoses. J Int Med Res. 1983;11 Suppl 1:48-52. PubMed PMID: 6339293.
11: Fabry H, Yawalkar SJ. A comparative multicentre trial of halometasone ointment and fluocortolone plus fluocortolone caproate ointment in the treatment of psoriasis. J Int Med Res. 1983;11 Suppl 1:26-30. PubMed PMID: 6339289.
12: Weitgasser H, Yawalkar SJ. Clinical evaluation on the long-term use of halometasone ointment in chronic eczema and psoriasis. J Int Med Res. 1983;11 Suppl 1:34-7. PubMed PMID: 6339291.
13: Ulrich R, Andresen I. [Treatment of acute episodes of atopic dermatitis. Double-blind comparative study with 0.05% halometasone cream versus 0.25% prednicarbate cream]. Fortschr Med. 1991 Dec 20;109(36):741-4. German. PubMed PMID: 1778534.
14: Xu W, Li Y, Chen Z, Liu T, Wang S, Li L. Wet-wrap therapy with halometasone cream for severe adult atopic dermatitis. Postgrad Med. 2018 Jun;130(5):470-476. doi: 10.1080/00325481.2018.1478108. Epub 2018 May 28. PubMed PMID: 29768078.
15: Yawalkar SJ, Macarol V, Montanari C. An overview of international clinical trials with halometasone ointment in chronic eczematous dermatoses. J Int Med Res. 1983;11 Suppl 1:13-20. PubMed PMID: 6339287.
16: Meyer E, Smith EW, Haigh JM, Kanfer I. Potency ranking of two new topical corticosteroid creams containing 0.1% desonide or 0.05% halometasone utilising the human skin blanching assay. Arzneimittelforschung. 1988 Dec;38(12):1840-3. PubMed PMID: 3245859.
17: Abdel Aal H, Abdallah MA, Iskandar IO, Salama NR. Clinical experience with 0.05% halometasone/1% triclosan cream in the treatment of acute infected and infection-prone eczema in Egypt. J Int Med Res. 1987 Nov-Dec;15(6):383-90. PubMed PMID: 3325321.
18: Blum G, Yawalkar SJ. Evaluation of halometasone cream in the treatment of paediatric patients with acute eczematous dermatoses. J Int Med Res. 1983;11 Suppl 1:8-12. PubMed PMID: 6339295.
19: Galbiati G, Bonfacini V, Candiani F. Halometasone cream by day and halometasone ointment at night for the treatment of patients with chronic psoriasis vulgaris. J Int Med Res. 1983;11 Suppl 1:31-3. PubMed PMID: 6339290.
20: Li L, Liang Y, Hong J, Lan L, Xiao H, Xie Z. The effectiveness of topical therapy combined with 308-nm excimer laser on vitiligo compared to excimer laser monotherapy in pediatric patients. Pediatr Dermatol. 2019 Jan;36(1):e53-e55. doi: 10.1111/pde.13726. Epub 2018 Dec 5. PubMed PMID: 30520111.

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